molecular formula C8H8BrNO2 B2639481 2-(2-Amino-3-bromophenyl)acetic acid CAS No. 1261836-75-2

2-(2-Amino-3-bromophenyl)acetic acid

Cat. No.: B2639481
CAS No.: 1261836-75-2
M. Wt: 230.061
InChI Key: USCUTEUVARIOAD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-Amino-3-bromophenyl)acetic acid is an organic compound with the molecular formula C8H8BrNO2 It is a derivative of phenylacetic acid, where the phenyl ring is substituted with an amino group at the 2-position and a bromine atom at the 3-position

Mechanism of Action

Target of Action

It is known that similar compounds, such as indole derivatives, bind with high affinity to multiple receptors . This suggests that 2-(2-Amino-3-bromophenyl)acetic acid may also interact with various biological targets.

Mode of Action

Related compounds, such as indole derivatives, are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, and antioxidant activities . This suggests that this compound may interact with its targets in a way that modulates these biological processes.

Biochemical Pathways

It is known that indole derivatives, which are structurally similar, can affect a wide range of biological activities . This suggests that this compound may also influence various biochemical pathways, leading to downstream effects on cellular functions.

Pharmacokinetics

The compound’s molecular weight (23006) and formula (C8H8BrNO2) suggest that it may have certain bioavailability characteristics common to small molecules.

Result of Action

Given the broad biological activities of similar compounds , it is plausible that this compound may exert a range of effects at the molecular and cellular levels.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Amino-3-bromophenyl)acetic acid typically involves the bromination of phenylacetic acid followed by amination. One common method is the bromination of phenylacetic acid using bromine in the presence of a catalyst such as iron(III) bromide. The resulting 3-bromophenylacetic acid is then subjected to amination using ammonia or an amine source under suitable conditions to yield this compound.

Industrial Production Methods: Industrial production methods for this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 2-(2-Amino-3-bromophenyl)acetic acid can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The bromine atom can be reduced to form the corresponding phenylacetic acid derivative.

    Substitution: The bromine atom can be substituted with other functional groups such as hydroxyl, alkyl, or aryl groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or Grignard reagents.

Major Products Formed:

    Oxidation: Nitro-2-(2-amino-3-bromophenyl)acetic acid.

    Reduction: 2-(2-Amino-phenyl)acetic acid.

    Substitution: Various substituted phenylacetic acid derivatives depending on the substituent introduced.

Scientific Research Applications

2-(2-Amino-3-bromophenyl)acetic acid has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.

    Industry: Used in the production of specialty chemicals and as a building block for various industrial processes.

Comparison with Similar Compounds

  • 2-(2-Amino-4-bromophenyl)acetic acid
  • 2-(2-Amino-3-chlorophenyl)acetic acid
  • 2-(2-Amino-3-iodophenyl)acetic acid

Comparison:

  • 2-(2-Amino-4-bromophenyl)acetic acid: Similar structure but with the bromine atom at the 4-position, which may result in different reactivity and biological activity.
  • 2-(2-Amino-3-chlorophenyl)acetic acid: Chlorine is less bulky and less electronegative than bromine, potentially leading to different chemical properties and interactions.
  • 2-(2-Amino-3-iodophenyl)acetic acid: Iodine is larger and more polarizable than bromine, which can affect the compound’s reactivity and binding affinity.

Properties

IUPAC Name

2-(2-amino-3-bromophenyl)acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrNO2/c9-6-3-1-2-5(8(6)10)4-7(11)12/h1-3H,4,10H2,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USCUTEUVARIOAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Br)N)CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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